

Thermochemical properties of 1-(4-Chloropyridin-3-YL)ethanone

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Compound of Interest

Compound Name: 1-(4-Chloropyridin-3-YL)ethanone

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An In-Depth Technical Guide to the Thermochemical Properties of **1-(4-Chloropyridin-3-YL)ethanone**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential thermochemical properties of **1-(4-Chloropyridin-3-YL)ethanone**. As a molecule of interest in pharmaceutical development and organic synthesis, a thorough understanding of its thermodynamic characteristics is paramount for process optimization, safety assessment, and formulation. This document, structured from the perspective of a Senior Application Scientist, delves into the theoretical underpinnings and practical methodologies for characterizing this compound.

Introduction to 1-(4-Chloropyridin-3-YL)ethanone

1-(4-Chloropyridin-3-YL)ethanone is a substituted pyridine derivative. Its structure, featuring a pyridine ring, a chlorine atom, and an acetyl group, suggests its potential as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The thermochemical properties of such a compound dictate its stability, reactivity, and behavior during various physical and chemical processes, making their study a critical aspect of its development.

Synthesis Pathway

While numerous synthetic routes for substituted pyridines exist, a common approach for the synthesis of **1-(4-Chloropyridin-3-YL)ethanone** would likely involve the manipulation of a pre-functionalized chloropyridine. For instance, a plausible route could be analogous to the methods described for other pyridine derivatives, potentially starting from a suitable chloronicotinic acid derivative.^[1]

Core Thermochemical Properties

A complete thermochemical characterization involves determining several key energetic parameters. The following sections outline these properties and the established methods for their determination.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation (ΔfH°) is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.^[2] For **1-(4-Chloropyridin-3-YL)ethanone**, direct experimental data is not readily available in the literature. However, an estimation can be made using group additivity schemes, which have been developed for substituted pyridines.^[3] These schemes are based on the principle that the enthalpy of formation of a molecule can be approximated by the sum of the enthalpic contributions of its constituent functional groups. The enthalpy increments for a chlorine atom and an acetyl group on a pyridine ring can be used to estimate the ΔfH° of the target molecule.^[3]

Experimentally, the enthalpy of formation of an organic compound is most commonly determined indirectly from its enthalpy of combustion.

Enthalpy of Combustion (ΔcH°)

The enthalpy of combustion is the heat released during the complete combustion of a substance with oxygen. For halogen-containing organic compounds like **1-(4-Chloropyridin-3-YL)ethanone**, rotating bomb calorimetry is the preferred experimental technique.^[3] This method ensures that the combustion products, including hydrochloric acid, are in a well-defined state, allowing for accurate determination of the standard energy of combustion.^[4] The standard enthalpy of formation can then be calculated from the standard enthalpy of combustion using Hess's Law.

Experimental Protocol: Rotating Bomb Combustion Calorimetry

A detailed protocol for combustion calorimetry is a self-validating system for ensuring accuracy and reproducibility.

- **Sample Preparation:** A precisely weighed pellet of the sample (typically 0.5-1.0 g) is placed in a crucible within the combustion bomb. A small amount of water is added to the bomb to ensure the formation of aqueous solutions of the acidic products.
- **Bomb Assembly and Pressurization:** The bomb is sealed and pressurized with high-purity oxygen to approximately 3 MPa.
- **Calorimeter Setup:** The bomb is placed in a calorimeter, which is a well-insulated container of water with a precise temperature measuring device.
- **Ignition and Data Acquisition:** The sample is ignited via an electrical fuse, and the temperature change of the water in the calorimeter is monitored until it reaches a steady state.
- **Product Analysis:** After combustion, the gaseous products are analyzed for carbon dioxide, and the liquid products are titrated to determine the amounts of nitric acid and hydrochloric acid formed.
- **Corrections and Calculations:** The raw temperature data is corrected for heat exchange with the surroundings and the energy of ignition. The standard energy of combustion is then calculated, and subsequently corrected to the standard state to obtain the standard enthalpy of combustion.^[4]

Caption: Workflow for Combustion Calorimetry

Phase Change Enthalpies

The enthalpies of sublimation, vaporization, and fusion are crucial for understanding the phase behavior of a compound. These parameters are particularly important in pharmaceutical development for processes like purification, drying, and formulation.

- Enthalpy of Fusion ($\Delta_{\text{fus}}H^\circ$): This is the heat required to change one mole of a substance from a solid to a liquid at its melting point. Differential Scanning Calorimetry (DSC) is a powerful technique for measuring this property.[5] By heating a sample at a controlled rate, the DSC instrument measures the heat flow into the sample, and the enthalpy of fusion is determined by integrating the area under the melting peak.[6]
- Enthalpy of Sublimation ($\Delta_{\text{sub}}H^\circ$): This is the heat required to change one mole of a substance from a solid to a gas. Thermogravimetric Analysis (TGA) can be used to determine the enthalpy of sublimation by measuring the rate of mass loss as a function of temperature under isothermal conditions.[7][8] The Clausius-Clapeyron equation is then used to calculate the enthalpy of sublimation from the mass loss data.[7]

Thermal Stability Analysis

The thermal stability of a pharmaceutical compound is a critical parameter that affects its shelf-life, storage conditions, and safety during manufacturing. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used for assessing thermal stability.[9][10]

- Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] A TGA thermogram provides information on the decomposition temperature, the presence of residual solvents or water, and the overall thermal stability of the compound.[10]
- Differential Scanning Calorimetry (DSC): In addition to measuring the enthalpy of fusion, DSC can detect other thermal events such as glass transitions, crystallization, and decomposition.[6] The onset temperature of the decomposition peak in a DSC thermogram is often used as an indicator of the thermal stability.

Experimental Protocol: Simultaneous TGA-DSC Analysis

Modern instruments allow for the simultaneous measurement of both mass change (TGA) and heat flow (DSC), providing a comprehensive thermal profile in a single experiment.[9]

- Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is placed in an appropriate pan (e.g., aluminum or ceramic).

- **Instrument Setup:** The instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation. A temperature program is set, typically a linear heating rate (e.g., 10 °C/min) over a desired temperature range.
- **Data Acquisition:** The instrument simultaneously records the sample mass and the differential heat flow between the sample and a reference pan as a function of temperature.
- **Data Analysis:** The resulting TGA and DSC curves are analyzed to determine key thermal events, including melting point, enthalpy of fusion, decomposition temperature, and mass loss percentages.

Caption: Simultaneous TGA-DSC Workflow

Computational Thermochemistry

In the absence of experimental data, computational methods provide a valuable tool for predicting thermochemical properties.^[11] Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to calculate the gas-phase enthalpy of formation.^{[12][13]} These calculations, when combined with estimations of the enthalpy of sublimation, can provide a complete thermochemical profile of the molecule. For halogenated compounds, it is important to use computational models that accurately account for halogen bonding and other non-covalent interactions.^[14]

Summary of Thermochemical Data

The following table summarizes the key thermochemical properties of **1-(4-Chloropyridin-3-YL)ethanone**. It is important to note that where direct experimental data is unavailable, the values are based on estimations from established methodologies and data for analogous compounds.

Property	Symbol	Expected Value/Range	Method of Determination
Standard Enthalpy of Formation	$\Delta_f H^\circ$	Estimated via Group Additivity	Combustion Calorimetry/Calculation
Standard Enthalpy of Combustion	$\Delta_c H^\circ$	To be determined	Rotating Bomb Calorimetry
Enthalpy of Fusion	$\Delta_{fus} H^\circ$	To be determined	Differential Scanning Calorimetry (DSC)
Enthalpy of Sublimation	$\Delta_{sub} H^\circ$	To be determined	Thermogravimetric Analysis (TGA)
Decomposition Temperature	T _d	To be determined	TGA/DSC

Conclusion

A comprehensive understanding of the thermochemical properties of **1-(4-Chloropyridin-3-YL)ethanone** is essential for its successful application in research and development. This guide has outlined the key thermochemical parameters and the state-of-the-art experimental and computational techniques used for their determination. While direct experimental data for this specific molecule is sparse, the principles and methodologies described herein provide a robust framework for its complete thermochemical characterization. The combination of experimental techniques like combustion calorimetry, DSC, and TGA, supplemented by computational modeling, will yield the critical data necessary for process optimization, safety assessment, and the advancement of new chemical entities.

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